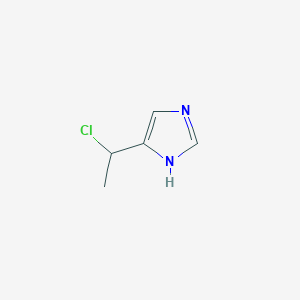
Bis(5-bromothiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-bromothiophen-2-yl)methanol: is an organic compound that features two brominated thiophene rings attached to a central methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-bromothiophen-2-yl)methanol typically involves the bromination of thiophene followed by a coupling reaction to introduce the methanol group. One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to a Grignard reaction with methylmagnesium bromide to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: Bis(5-bromothiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the non-brominated thiophene derivative.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products:
Oxidation: Products include 5-bromothiophene-2-carboxaldehyde or 5-bromothiophene-2-carboxylic acid.
Reduction: The major product is 5-thiophen-2-ylmethanol.
Substitution: Products vary depending on the nucleophile used, such as 5-alkylthiophene derivatives.
Aplicaciones Científicas De Investigación
Bis(5-bromothiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of Bis(5-bromothiophen-2-yl)methanol largely depends on its application. In organic electronics, its role is primarily structural, contributing to the formation of conductive polymers and enhancing the electronic properties of materials. The bromine atoms and methanol group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
Bis(thiophen-2-yl)methanol: Lacks the bromine atoms, resulting in different reactivity and electronic properties.
5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of Bis(5-bromothiophen-2-yl)methanol, with different functional groups.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: A related compound used in the synthesis of donor-acceptor polymers
Uniqueness: this compound is unique due to the presence of both bromine atoms and a methanol group, which provide versatile reactivity and make it a valuable intermediate in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C9H6Br2OS2 |
|---|---|
Peso molecular |
354.1 g/mol |
Nombre IUPAC |
bis(5-bromothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H6Br2OS2/c10-7-3-1-5(13-7)9(12)6-2-4-8(11)14-6/h1-4,9,12H |
Clave InChI |
FNOSSRVPZNOTHN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C(C2=CC=C(S2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
![(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12948628.png)
![4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12948630.png)
![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)

![N-[2-[4-(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B12948640.png)



